molecular formula C15H12ClN2NaO3 B569548 α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-α-phenylnitrone Monosodium Salt CAS No. 2109-57-1

α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-α-phenylnitrone Monosodium Salt

Cat. No. B569548
CAS RN: 2109-57-1
M. Wt: 326.712
InChI Key: OVVKLWOQTZSOTK-JMQDRWDESA-M
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Description

The compound you mentioned contains several functional groups, including an amino group (NH2), a chlorophenyl group, a carboxymethyl group (COOH-CH2-), and a phenylnitrone group. These functional groups could potentially give the compound various properties, such as reactivity with acids and bases, potential for hydrogen bonding, and reactivity with other organic compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl rings, amino group, and carboxymethyl group would all contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the amino group might react with acids to form amides, while the carboxymethyl group could react with bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its solubility in various solvents, its melting and boiling points, and its reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with certain proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for causing allergic reactions .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactions with other compounds, and investigating its physical and chemical properties in more detail .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-α-phenylnitrone Monosodium Salt involves the reaction of 2-amino-5-chlorobenzaldehyde with hydroxylamine hydrochloride to form α-(2-Amino-5-chlorophenyl)-N-hydroxybenzylideneimine. This intermediate is then reacted with sodium cyanide to form α-(2-Amino-5-chlorophenyl)-N-(cyanomethyl)benzylideneimine. The nitrile group is then hydrolyzed to form α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)benzylideneimine, which is subsequently reacted with sodium nitrite to form α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-α-phenylnitrosonium ion. This ion is then reduced with sodium dithionite to form α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-α-phenylnitrone, which is then converted to the monosodium salt form by reaction with sodium hydroxide.", "Starting Materials": ["2-amino-5-chlorobenzaldehyde", "hydroxylamine hydrochloride", "sodium cyanide", "sodium nitrite", "sodium dithionite", "sodium hydroxide"], "Reaction": ["2-amino-5-chlorobenzaldehyde + hydroxylamine hydrochloride → α-(2-Amino-5-chlorophenyl)-N-hydroxybenzylideneimine", "α-(2-Amino-5-chlorophenyl)-N-hydroxybenzylideneimine + sodium cyanide → α-(2-Amino-5-chlorophenyl)-N-(cyanomethyl)benzylideneimine", "α-(2-Amino-5-chlorophenyl)-N-(cyanomethyl)benzylideneimine + hydrochloric acid → α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)benzylideneimine", "α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)benzylideneimine + sodium nitrite → α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-α-phenylnitrosonium ion", "α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-α-phenylnitrosonium ion + sodium dithionite → α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-α-phenylnitrone", "α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-α-phenylnitrone + sodium hydroxide → α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-α-phenylnitrone Monosodium Salt"] }

CAS RN

2109-57-1

Product Name

α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-α-phenylnitrone Monosodium Salt

Molecular Formula

C15H12ClN2NaO3

Molecular Weight

326.712

IUPAC Name

sodium;2-[[(Z)-(3-chloro-6-iminocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]-hydroxyamino]acetate

InChI

InChI=1S/C15H13ClN2O3.Na/c16-11-6-7-13(17)12(8-11)15(18(21)9-14(19)20)10-4-2-1-3-5-10;/h1-8,17,21H,9H2,(H,19,20);/q;+1/p-1/b15-12-,17-13?;

InChI Key

OVVKLWOQTZSOTK-JMQDRWDESA-M

SMILES

C1=CC=C(C=C1)C(=C2C=C(C=CC2=N)Cl)N(CC(=O)[O-])O.[Na+]

Origin of Product

United States

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